4-Formyl-3-(methylsulfonyl)benzonitrile
Description
Significance of the Benzonitrile (B105546) Framework in Contemporary Organic Chemistry
The benzonitrile framework is a cornerstone in modern organic chemistry, valued for its versatility and prevalence in a wide array of functional molecules. sigmaaldrich.com As a structural motif, it is present in numerous pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.combldpharm.com The nitrile group is a powerful synthetic handle, readily convertible into other functional groups such as amines, carboxylic acids, and tetrazoles, making benzonitrile derivatives key intermediates in complex molecular synthesis. Furthermore, the benzonitrile fragment itself is a common feature in approved drugs, highlighting its importance in medicinal chemistry. bldpharm.com Recent astronomical discoveries have even identified benzonitrile in interstellar space, suggesting it may serve as an observational proxy for benzene (B151609), the fundamental aromatic ring. jennysynth.comchemicalbook.comnist.gov This underscores the fundamental importance of this chemical framework.
Strategic Importance of Formyl and Methylsulfonyl Substituents in Chemical Synthesis
The strategic placement of formyl and methylsulfonyl groups on an aromatic ring imparts significant reactivity and functionality, making them valuable tools for synthetic chemists.
The formyl group (-CHO) is a versatile functional group that can be introduced onto aromatic rings through various methods, including the Vilsmeier-Haack reaction. wipo.intjennysynth.com It serves as a precursor for a multitude of chemical transformations. As an aldehyde, it readily participates in nucleophilic additions, condensations, and oxidations, allowing for the construction of more complex carbon skeletons. In some molecular contexts, it can act as part of an α,β-unsaturated system, rendering the molecule susceptible to specific types of nucleophilic attack. jennysynth.com Its role as a synthetic intermediate is crucial for building diverse and complex molecules. jennysynth.com
The methylsulfonyl group (-SO₂CH₃) , or mesyl group, is a strong electron-withdrawing group that significantly influences a molecule's electronic properties and reactivity. keyorganics.net This group is exceptionally stable under both acidic and basic conditions. keyorganics.net Its powerful electron-withdrawing nature can be harnessed to protect electron-rich phenols from oxidation or to reduce the nucleophilicity and basicity of amines by forming stable sulfonamides. keyorganics.net In aromatic synthesis, the sulfonyl group can be employed as a "blocking group" to direct incoming electrophiles to specific positions on the aromatic ring that might otherwise be disfavored. Furthermore, it can function as a leaving group in substitution and elimination reactions, providing a pathway to introduce further molecular diversity. keyorganics.net
Overview of Research Trajectories for Aromatic Nitriles with Electron-Withdrawing Groups
Aromatic nitriles equipped with electron-withdrawing groups (EWGs), such as the formyl and methylsulfonyl moieties, represent a class of compounds with distinct and valuable reactivity profiles. The presence of EWGs deactivates the aromatic ring toward electrophilic aromatic substitution, making such reactions slower and directing incoming groups primarily to the meta position.
Conversely, these EWGs enhance the reactivity of the nitrile group and the aromatic ring towards nucleophiles. For instance, EWGs make the nitrile carbon more susceptible to base-catalyzed hydrolysis. sigmaaldrich.com A significant area of research involves the use of EWG-tethered arenes in asymmetric nucleophilic aromatic functionalizations, a powerful strategy for creating chiral molecules. The strong electron-withdrawing nature of these substituents renders the aromatic ring sufficiently electron-poor to undergo nucleophilic aromatic substitution or cascade reactions, enabling the construction of complex heterocyclic systems from readily available starting materials.
Scope and Objectives of the Academic Research Survey for 4-Formyl-3-(methylsulfonyl)benzonitrile
The compound this compound is commercially available and categorized as a synthetic building block and intermediate. jennysynth.com However, a dedicated body of academic literature focusing exclusively on its synthesis and reactivity appears to be limited. Therefore, the scope of this survey is to analyze the compound's potential synthetic utility based on the established chemistry of its constituent functional groups.
The primary objective is to highlight the research trajectories for which this molecule could be a valuable precursor. By examining the interplay of the benzonitrile core, the reactive formyl group, and the powerfully electron-withdrawing methylsulfonyl group, this survey aims to position this compound as a promising substrate for the synthesis of complex, highly functionalized aromatic compounds relevant to medicinal chemistry and materials science.
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1161921-93-2 | sigmaaldrich.comwipo.int |
| Molecular Formula | C₉H₇NO₃S | sigmaaldrich.comwipo.int |
| Molecular Weight | 209.22 g/mol | wipo.int |
| Appearance | White powder | |
| Purity | ≥98% | |
| Storage | Inert atmosphere, room temperature | wipo.int |
Summary of Functional Group Roles
Table 2: Synthetic Utility of Constituent Functional Groups
| Functional Group | Key Roles in Synthesis | Reference(s) |
|---|---|---|
| Benzonitrile | Versatile synthetic intermediate; Convertible to amines, carboxylic acids, etc.; Core of many pharmaceuticals. | sigmaaldrich.combldpharm.com |
| Formyl (-CHO) | Reactive handle for nucleophilic addition, condensation, and oxidation; Precursor to other functional groups. | wipo.intjennysynth.com |
| Methylsulfonyl (-SO₂CH₃) | Strong electron-withdrawing group; Protecting group; Blocking/directing group in aromatic substitution; Leaving group. | keyorganics.net |
Structure
3D Structure
Properties
IUPAC Name |
4-formyl-3-methylsulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-14(12,13)9-4-7(5-10)2-3-8(9)6-11/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSWXEFIEBBKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization
Established Synthetic Routes for 4-Formyl-3-(methylsulfonyl)benzonitrile
The synthesis of this compound, a polysubstituted aromatic compound, requires strategic planning to introduce the formyl, methylsulfonyl, and nitrile groups onto the benzene (B151609) ring in the correct orientation. Established methods generally fall into two categories: the construction of the ring with the desired functionalities from precursor molecules or the modification of a pre-existing benzonitrile (B105546) core.
Multistep Synthetic Pathways from Precursor Molecules
Detailed experimental procedures for the synthesis of this compound are not extensively reported in readily accessible scientific literature. However, analogous syntheses of similarly substituted benzaldehydes and benzonitriles provide a framework for plausible multistep pathways.
A common strategy involves starting with a less complex, commercially available substituted toluene (B28343). For instance, a plausible synthetic route could commence with a suitably substituted toluene derivative, followed by a series of reactions to introduce the remaining functional groups. One such hypothetical pathway could involve the following sequence:
Sulfonylation: Introduction of the methylsulfonyl group onto the aromatic ring. This can be achieved through various methods, including the reaction of a corresponding sulfonic acid or sulfonyl chloride with a suitable methylating agent.
Cyanation: The introduction of the nitrile group. This can be accomplished through methods like the Sandmeyer reaction, starting from an amino group, or by palladium-catalyzed cyanation of an aryl halide.
Formylation: The final introduction of the formyl group. This can be achieved by the oxidation of a methyl group on the benzene ring using various oxidizing agents.
The specific order of these steps would be crucial to manage the directing effects of the substituents and to avoid unwanted side reactions.
Functional Group Interconversions on the Benzonitrile Core
An alternative approach involves performing functional group interconversions on a benzonitrile scaffold that already possesses some of the required substituents. For example, a synthetic route could start from a precursor like 4-methyl-3-nitrobenzonitrile. The nitro group could be converted to a methylsulfonyl group, and the methyl group could then be oxidized to a formyl group.
The conversion of a formyl group to a nitrile is a well-established transformation in organic synthesis. researchgate.net One common method involves the reaction of the aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated to the nitrile. vanderbilt.edu Reagents such as formic acid can be used to facilitate this dehydration. researchgate.net
Evaluation of Synthetic Efficiency and Atom Economy
Assessment of Reagent Stoichiometry and Excess Usage
Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Reactions with high atom economy are those that generate minimal waste.
In many classical organic reactions, stoichiometric amounts or even an excess of reagents are used to drive the reaction to completion. This can lead to poor atom economy, as the excess reagents and byproducts become waste. For example, in oxidation or reduction reactions, the atoms of the oxidizing or reducing agent are often not incorporated into the final product. A thorough assessment of reagent stoichiometry is essential to optimize a synthetic route and improve its atom economy. primescholars.com
Development of Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.org For the synthesis of substituted benzonitriles like this compound, several green chemistry approaches could be considered.
One area of focus is the use of greener solvents and catalysts. For instance, the use of ionic liquids as recyclable reaction media has been explored for the synthesis of benzonitriles from benzaldehydes. rsc.orgrsc.orgsemanticscholar.org These ionic liquids can act as both the solvent and a catalyst, simplifying the reaction setup and allowing for easy separation and reuse of the reaction medium. rsc.orgrsc.orgsemanticscholar.org
Catalytic methods are inherently more atom-economical than stoichiometric reactions. The development of catalytic approaches for the introduction of the formyl, methylsulfonyl, and nitrile groups would significantly improve the greenness of the synthesis. For example, catalytic ammoxidation of alkylbenzenes has been investigated as a more sustainable route to benzonitriles. medcraveonline.com
Furthermore, exploring alternative energy sources, such as microwave irradiation or mechanochemistry (grinding), could lead to shorter reaction times, reduced energy consumption, and potentially solvent-free reaction conditions, all of which align with the principles of green chemistry. researchgate.net
Exploration of Environmentally Benign Solvents and Reagents
A significant shift in chemical synthesis is the move towards greener solvents and reagents to mitigate the environmental footprint of chemical processes. While specific studies on the use of environmentally benign solvents for the synthesis of this compound are not extensively documented, general principles of green chemistry are being applied to the synthesis of similar benzonitrile derivatives. For instance, the use of ionic liquids as recyclable reaction media has been explored for the synthesis of benzonitriles from benzaldehydes. nih.govsimsonpharma.com These ionic liquids can act as both co-solvents and catalysts, simplifying the separation process and allowing for their reuse. nih.govsimsonpharma.com Such approaches, if adapted for this compound, could significantly reduce the reliance on volatile and often toxic organic solvents.
The table below illustrates the potential for using greener solvents in benzonitrile synthesis, based on studies of analogous compounds.
| Solvent System | Reactants | Catalyst | Yield | Environmental Benefit | Reference |
| Ionic Liquid [HSO3-b-Py]·HSO4 / Paraxylene | Benzaldehyde, (NH2OH)2·[HSO3-b-Py]·HSO4 | None (Ionic liquid acts as catalyst) | 100% | Recyclable solvent/catalyst system, elimination of metal salt catalysts. | nih.govsimsonpharma.com |
| Water/THF | tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate | Osmium tetroxide | 71% | Use of water as a co-solvent reduces organic solvent volume. | chemicalbook.com |
| Aqueous Ethanol | α,β-dibromotoluene | Silver nitrate | 99% | Ethanol is a bio-based and less toxic solvent compared to many traditional organic solvents. | chemicalbook.com |
Interactive Data Table ```html
| Solvent System | Reactants | Catalyst | Yield | Environmental Benefit | Reference |
|---|---|---|---|---|---|
| Ionic Liquid [HSO3-b-Py]·HSO4 / Paraxylene | Benzaldehyde, (NH2OH)2·[HSO3-b-Py]·HSO4 | None (Ionic liquid acts as catalyst) | 100% | Recyclable solvent/catalyst system, elimination of metal salt catalysts. | [6, 7] |
| Water/THF | tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate | Osmium tetroxide | 71% | Use of water as a co-solvent reduces organic solvent volume. | chemicalbook.com |
| Aqueous Ethanol | α,β-dibromotoluene | Silver nitrate | 99% | Ethanol is a bio-based and less toxic solvent compared to many traditional organic solvents. | chemicalbook.com |
Catalyst Development for Enhanced Selectivity and Yield
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher selectivity and efficiency. In the context of synthesizing substituted benzonitriles, various catalytic systems have been investigated. For the related compound 4-formyl-3-methoxybenzonitrile (B1591161), palladium catalysis has been employed for the introduction of the nitrile group. rsc.orgWhile specific catalysts for the direct synthesis of this compound are not detailed in the available literature, the development of novel catalysts is a general trend in the field. For example, heterogeneous catalysts are gaining attention due to their ease of separation and recyclability. nih.govThe application of such catalytic systems could lead to more sustainable and cost-effective production of this compound.
Industrial Scale-Up Considerations and Process Optimization
Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. Process optimization is key to ensuring that the production is not only economically viable but also safe and environmentally responsible.
Minimization of Toxic Reagent Utilization
A primary concern in industrial chemical synthesis is the use of toxic and hazardous reagents. For instance, dimethyl sulfate, a reagent used in the synthesis of a precursor to 4-formyl-3-methoxybenzonitrile, is classified as highly toxic and carcinogenic, which poses significant challenges for large-scale production. rsc.orgEfforts are being made to replace such hazardous materials with safer alternatives. For example, in the synthesis of benzonitriles, moving away from metal salt catalysts that can have toxicity and disposal issues is a key goal. nih.govsimsonpharma.comThe development of synthetic pathways for this compound that avoid highly toxic reagents is a critical area of research for industrial application.
Streamlining Reaction Conditions for Robustness and Reproducibility
For a process to be viable on an industrial scale, it must be robust and reproducible. This involves optimizing reaction parameters such as temperature, pressure, reaction time, and reactant concentrations to ensure consistent product quality and yield. For the synthesis of a related compound, 4-formyl-3-methoxybenzonitrile, reaction conditions such as temperature for the bromination step are carefully controlled to achieve the desired outcome. rsc.orgThe hydrolysis step is also well-defined, with options for direct use of the crude product or isolation and subsequent reaction. rsc.orgEstablishing such streamlined and well-controlled reaction conditions for the synthesis of this compound will be crucial for its successful and reliable industrial production.
The following table summarizes key considerations for the industrial scale-up of benzonitrile synthesis, which are applicable to this compound.
Process Parameter Optimization Goal Rationale for Industrial Scale-Up Solvent Choice Use of green, recyclable, or aqueous solvent systems. Reduces environmental impact, lowers solvent costs, and simplifies waste management. Reagent Selection Avoidance of highly toxic and carcinogenic substances. Enhances worker safety and reduces regulatory burdens and disposal costs. Catalyst System Employment of heterogeneous, recyclable catalysts. Facilitates product purification, reduces catalyst cost through reuse, and minimizes metal contamination in the final product. Reaction Temperature Operation at moderate temperatures. Saves energy costs and can improve reaction selectivity, reducing byproduct formation. Reaction Time Minimization of reaction duration. Increases throughput and reduces operational costs. Work-up Procedure Simplification of isolation and purification steps. Reduces processing time, solvent usage, and overall production costs.
Interactive Data Table
Table of Compounds
Compound Name This compound Benzaldehyde Benzonitrile 4-formyl-3-methoxybenzonitrile Dimethyl sulfate Ionic Liquid [HSO3-b-Py]·HSO4 Paraxylene (NH2OH)2·[HSO3-b-Py]·HSO4 tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate Osmium tetroxide α,β-dibromotoluene Silver nitrate Palladium
Chemical Reactivity and Reaction Mechanisms
Electrophilic and Nucleophilic Reactivity of the Benzonitrile (B105546) Moiety
The benzonitrile moiety in this compound contains two sites susceptible to nucleophilic attack: the carbonyl carbon of the formyl group and the carbon atom of the nitrile group.
The formyl group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and highly susceptible to nucleophilic addition. This is a cornerstone of aldehyde chemistry, leading to a wide array of chemical transformations.
A prominent example of this reactivity is the Wittig reaction , which converts aldehydes and ketones into alkenes. wikipedia.orgnumberanalytics.com In this reaction, a phosphorus ylide (Wittig reagent) attacks the electrophilic carbonyl carbon. numberanalytics.com This initial nucleophilic addition leads to a betaine (B1666868) intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. wikipedia.org This ring then fragments to yield the final alkene and a stable triphenylphosphine (B44618) oxide. wikipedia.orgnumberanalytics.com
While specific studies detailing the Wittig reaction on 4-Formyl-3-(methylsulfonyl)benzonitrile are not prevalent, the reaction of the closely related 4-Formylbenzonitrile has been documented to undergo Wittig-type olefination to produce substituted styrene (B11656) derivatives. researchgate.net Given the electronic similarities, this compound is expected to react readily with various Wittig reagents to form the corresponding 4-(substituted-vinyl)-3-(methylsulfonyl)benzonitrile compounds. The strong electron-withdrawing nature of the methylsulfonyl and cyano groups would further enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate compared to less substituted benzaldehydes.
Other common nucleophilic addition reactions applicable to the formyl group include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would yield secondary alcohols.
Cyanohydrin Formation: Addition of hydrogen cyanide would produce a cyanohydrin.
Reductive Amination: Reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent would form the corresponding amines.
| Reaction Type | Nucleophile/Reagent | Expected Product Class |
|---|---|---|
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
| Grignard Reaction | Organomagnesium Halide (R-MgBr) | Secondary Alcohol |
| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Reductive Amination | Amine (R-NH₂) + Reducing Agent | Amine |
The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations. The triple bond is polarized towards the nitrogen atom, making the carbon atom electrophilic. libretexts.org
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or alkaline conditions. uobabylon.edu.iq The reaction proceeds in two stages: initial hydration to form an amide intermediate, followed by hydrolysis of the amide to the carboxylic acid (or its carboxylate salt). quora.com
Acidic Hydrolysis: Heating the nitrile with an acid like HCl or H₂SO₄ yields a carboxylic acid and an ammonium (B1175870) salt. uobabylon.edu.iqquora.com
Alkaline Hydrolysis: Heating with a base like NaOH produces a carboxylate salt and ammonia gas. uobabylon.edu.iqquora.com
For this compound, hydrolysis of the nitrile group would lead to the formation of 4-formyl-3-(methylsulfonyl)benzoic acid. Studies on substituted benzonitriles have shown that the rate of hydrolysis is significantly influenced by the electronic nature of the other substituents. chemistrytalk.org The presence of strong electron-withdrawing groups, such as the formyl and methylsulfonyl groups, is expected to facilitate the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, thereby increasing the rate of hydrolysis. chemistrytalk.org
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org
Role of the Methylsulfonyl Group in Aromatic System Activation/Deactivation
The substituents on a benzene (B151609) ring determine its reactivity towards electrophilic and nucleophilic attack and direct the position of incoming groups.
The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by two primary mechanisms:
Inductive Effect (-I): The high electronegativity of the two oxygen atoms and the sulfur atom pulls electron density away from the benzene ring through the sigma bond framework.
Mesomeric/Resonance Effect (-M): The sulfur atom can expand its octet, allowing it to pull π-electron density out of the aromatic ring via resonance. This delocalization of electrons onto the sulfonyl group creates partial positive charges at the ortho and para positions of the ring. researchgate.net
The formyl (-CHO) and cyano (-CN) groups are also strong deactivating groups that operate through similar -I and -M effects. numberanalytics.comquora.commasterorganicchemistry.com The cumulative effect of these three potent EWGs makes the aromatic ring of this compound extremely electron-deficient and thus highly deactivated towards reactions with electrophiles.
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -SO₂CH₃ | +0.65 | +0.73 | Strongly Electron-Withdrawing |
| -CHO | +0.36 | +0.42 | Strongly Electron-Withdrawing |
| -CN | +0.56 | +0.66 | Strongly Electron-Withdrawing |
Data sourced from Hammett constant literature. Positive values indicate electron-withdrawing character.
The powerful deactivating nature of the formyl, methylsulfonyl, and cyano groups drastically reduces the rate of electrophilic aromatic substitution (EAS) reactions. wikipedia.orgnumberanalytics.com These groups direct incoming electrophiles to the meta position relative to themselves. uobabylon.edu.iq In this compound, the available positions for substitution are C-2, C-5, and C-6. Based on the directing effects:
The formyl group at C-4 directs meta to C-2 and C-6.
The methylsulfonyl group at C-3 directs meta to C-5.
The cyano group at C-1 directs meta to C-5.
Therefore, any potential EAS reaction would be expected to occur predominantly at the C-5 position, which is meta to both the cyano and methylsulfonyl groups. However, the extreme deactivation of the ring makes such reactions very difficult to achieve.
Conversely, the presence of strong electron-withdrawing groups activates the ring for nucleophilic aromatic substitution (SNAr). numberanalytics.comlibretexts.org For an SNAr reaction to occur, a suitable leaving group (like a halide) must be present on the ring. The EWGs stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, but only when they are positioned ortho or para to the leaving group. libretexts.org If a leaving group were present on the ring of this compound, the molecule would be highly activated for displacement by a nucleophile.
Intermolecular and Intramolecular Reaction Pathways
Specific, complex intermolecular or intramolecular reaction pathways prominently featuring this compound are not widely documented in chemical literature. Its utility in synthesis is primarily as a chemical intermediate or building block, where the reactivity of its individual functional groups is exploited in a stepwise fashion rather than in a concerted, named reaction pathway involving the molecule as a whole. Its structure does not lend itself to common intramolecular reactions like cyclizations without significant modification or the introduction of other reactive sites. Therefore, its reaction pathways are best understood through the lens of the individual reactivities of the aldehyde, nitrile, and substituted aromatic ring functionalities as described above.
Cyclization Reactions Involving Adjacent Functional Groups
The presence of the ortho-formyl and cyano functionalities makes this compound a prime candidate for intramolecular cyclization reactions, typically initiated by an intermolecular reaction with a suitable reagent. These reactions often proceed through a cascade or domino sequence, where an initial intermolecular addition to the formyl group is followed by an intramolecular attack on the nitrile group.
A common strategy involves the reaction with compounds containing an active methylene (B1212753) group in the presence of a base. The base abstracts a proton from the active methylene compound to generate a carbanion, which then acts as a nucleophile.
General Mechanism:
Nucleophilic Addition: The carbanion attacks the electrophilic carbon of the formyl group, leading to the formation of an aldol-type intermediate.
Intramolecular Cyclization: The newly formed hydroxyl group or a related intermediate then attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization results in the formation of a five-membered ring.
Tautomerization/Rearrangement: The initial cyclized product may then undergo tautomerization or rearrangement to yield a more stable heterocyclic system, such as an isoindolinone derivative.
While specific studies on this compound are limited, the reactivity can be inferred from studies on analogous 2-formylbenzonitrile derivatives. For instance, the reaction of 2-formylbenzonitrile with various active methylene compounds like malononitrile, ethyl cyanoacetate, or nitroalkanes in the presence of a base leads to the formation of substituted isoindolinones. The methylsulfonyl group at the 3-position is expected to enhance the electrophilicity of the formyl carbon, potentially accelerating the initial nucleophilic attack.
Table 1: Representative Cyclization Reactions of 2-Formylbenzonitrile Analogues
| Reactant (Active Methylene Compound) | Base | Product | Reference |
| Malononitrile | K2CO3 | 2-amino-3-oxo-1,3-dihydroisoindole-1-carbonitrile | researchgate.net |
| Ethyl Cyanoacetate | Piperidine | Ethyl 3-oxo-1,3-dihydroisoindole-1-carboxylate | researchgate.net |
| Nitromethane | DBU | 1-nitro-1,3-dihydroisoindol-3-ol | researchgate.net |
This table presents data for analogous compounds to illustrate the expected reactivity.
Condensation Reactions and Derivative Formation
The formyl group of this compound is susceptible to a variety of condensation reactions, a classic transformation for aldehydes. These reactions involve the reaction of the aldehyde with a nucleophile, typically containing an amine or an active methylene group, to form a new carbon-carbon or carbon-nitrogen double bond, usually with the elimination of a water molecule.
Knoevenagel Condensation:
A prominent example is the Knoevenagel condensation, where the aldehyde reacts with an active methylene compound in the presence of a basic catalyst. For this compound, this reaction would lead to the formation of a substituted benzilidene derivative. The strong electron-withdrawing nature of both the cyano and methylsulfonyl groups would activate the formyl group towards nucleophilic attack, facilitating this reaction.
General Mechanism of Knoevenagel Condensation:
Carbanion Formation: A base abstracts a proton from the active methylene compound.
Nucleophilic Addition: The resulting carbanion attacks the formyl carbon.
Dehydration: The intermediate alkoxide undergoes protonation and subsequent elimination of a water molecule to form the C=C double bond.
Table 2: Expected Products from Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Expected Product |
| Malononitrile | Piperidine | 2-(4-cyano-2-(methylsulfonyl)benzylidene)malononitrile |
| Ethyl Cyanoacetate | Acetic acid/Ammonium acetate | Ethyl 2-cyano-3-(4-cyano-2-(methylsulfonyl)phenyl)acrylate |
| Diethyl Malonate | Sodium ethoxide | Diethyl 2-(4-cyano-2-(methylsulfonyl)benzylidene)malonate |
This table is predictive, based on the known reactivity of aromatic aldehydes in Knoevenagel condensations.
Formation of Imines (Schiff Bases):
The formyl group can also readily condense with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate followed by dehydration. The resulting imine can be a stable product or a reactive intermediate for further transformations.
Kinetic and Mechanistic Investigations of Key Reactions
While specific kinetic and mechanistic studies for reactions involving this compound are not extensively reported in the literature, valuable insights can be drawn from investigations of analogous systems.
Kinetics of Cycloaddition Reactions:
Studies on the 1,3-dipolar cycloaddition of substituted benzonitrile oxides have provided a framework for understanding the kinetics of reactions involving the nitrile group. These studies often reveal that the reaction rates are influenced by the electronic nature of the substituents on the aromatic ring and the polarity of the solvent. Hammett plots are frequently used to correlate reaction rates with substituent constants, providing information about the charge distribution in the transition state. For instance, a V-shaped Hammett plot can indicate a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied. rsc.org
In the context of intramolecular cyclization of this compound, the rate would likely be dependent on the concentration of the nucleophile, the base, and the substrate. The electron-withdrawing methylsulfonyl group would be expected to influence the rate of the initial nucleophilic attack on the formyl group and potentially the subsequent cyclization onto the nitrile.
Mechanistic Studies of Condensation Reactions:
The mechanism of the Knoevenagel condensation has been well-established. It is generally accepted to proceed through a carbanionic intermediate. Mechanistic studies often involve isotopic labeling, kinetic isotope effects, and computational modeling to elucidate the nature of the transition state and the rate-determining step. For the condensation of aromatic aldehydes with active methylene compounds, the rate-determining step can be either the initial C-C bond formation or the subsequent dehydration, depending on the specific reactants and reaction conditions. Solvent-free conditions and microwave irradiation have been shown to accelerate these reactions, sometimes with mechanistic implications.
Proposed Mechanistic Pathway for Base-Catalyzed Cyclization:
A plausible mechanism for the base-catalyzed cyclization of this compound with an active methylene compound (represented as CH2XY, where X and Y are electron-withdrawing groups) is as follows:
Deprotonation: The base (B:) removes a proton from the active methylene compound to form a resonance-stabilized carbanion. CH2XY + B: ⇌ -CHXY + BH+
Nucleophilic Attack: The carbanion attacks the formyl carbon of this compound.
Proton Transfer: The resulting alkoxide is protonated by the conjugate acid of the base (BH+).
Intramolecular Cyclization: The hydroxyl group attacks the nitrile carbon, leading to a cyclic intermediate.
Tautomerization: The intermediate undergoes tautomerization to form the final, more stable isoindolinone product.
Further kinetic studies, including reaction rate measurements under varying conditions (temperature, catalyst concentration, substituent effects on analogous molecules), and computational studies would be necessary to fully elucidate the specific reaction mechanisms and energetics for this compound.
Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
A definitive analysis of the proton and carbon environments of 4-Formyl-3-(methylsulfonyl)benzonitrile requires experimental NMR data. This would include one-dimensional ¹H and ¹³C spectra, as well as two-dimensional techniques to establish connectivity.
Elucidation of Proton (¹H) and Carbon (¹³C) Chemical Shifts
Specific chemical shifts (δ) and coupling constants (J) for the aromatic protons and carbons, as well as for the formyl and methylsulfonyl substituents, are determined from ¹H and ¹³C NMR spectra. This data provides direct insight into the electronic environment of each nucleus within the molecule. Without experimental spectra, a data table of these values cannot be generated.
Two-Dimensional NMR Techniques for Connectivity Assignments (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, primarily identifying adjacent protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton-carbon pairs (¹H-¹³C), assigning protons to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for connecting the substituent groups (formyl, methylsulfonyl, and nitrile) to the correct positions on the benzene ring.
Analysis of these 2D spectra is required to create a detailed connectivity map and unambiguously assign all ¹H and ¹³C signals.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation or the scattering of laser light corresponding to specific molecular vibrations.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Assignment
An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile (C≡N), carbonyl (C=O of the formyl group), and sulfonyl (S=O) functional groups. The precise wavenumbers of these bands provide information about the molecular structure and electronic effects. A data table of characteristic bands cannot be compiled without an experimental spectrum.
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides complementary information to FTIR. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes, such as the symmetric stretch of the sulfonyl group and vibrations of the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. An experimental HRMS measurement would provide the exact mass of the molecular ion of this compound, confirming its atomic composition (C₉H₇NO₃S).
Electronic Absorption and Emission Spectroscopy (UV-Vis)
A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical data on the electronic absorption and emission spectra of this compound. Consequently, detailed research findings, including absorption maxima (λmax), molar absorptivity (ε), and emission characteristics, are not available at this time.
The electronic transitions of a molecule such as this compound would be influenced by the presence of its specific functional groups: the benzonitrile (B105546) base structure, the electron-withdrawing formyl group, and the strongly electron-withdrawing methylsulfonyl group. The interplay of these substituents on the aromatic ring dictates the energy of the π → π* and n → π* transitions, which are responsible for absorption in the UV-Vis region. However, without experimental data or computational studies, a precise description of its UV-Vis spectrum cannot be provided.
Table 1: Electronic Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
|---|
Table 2: Emission Spectroscopy Data for this compound
| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |
|---|
Crystallographic Investigations
Single-Crystal X-ray Diffraction Analysis for Molecular Structure Elucidation
The elucidation of the molecular structure of 4-Formyl-3-(methylsulfonyl)benzonitrile through single-crystal X-ray diffraction remains an area for future research. This powerful analytical technique would provide invaluable insights into the compound's solid-state conformation and the spatial relationship between its constituent atoms.
Without experimental diffraction data, the crystal system and space group of this compound are unknown. The crystal system describes the symmetry of the unit cell, the basic repeating unit of a crystal, while the space group provides a complete description of the symmetry of the crystal structure.
A detailed analysis of the intramolecular geometry of this compound, including precise measurements of bond lengths, bond angles, and torsion angles, is contingent upon future single-crystal X-ray diffraction studies. Such data would be crucial for understanding the electronic and steric effects of the formyl, methylsulfonyl, and nitrile functional groups on the benzonitrile (B105546) core.
Analysis of Intermolecular Interactions in the Solid State
The nature and arrangement of intermolecular interactions in the solid state of this compound are yet to be determined. The presence of polar functional groups, including the carbonyl, sulfonyl, and nitrile moieties, suggests the potential for a variety of non-covalent interactions that would govern the packing of molecules in the crystal lattice.
While the molecule itself does not possess classical hydrogen bond donors, the potential for weak C-H···O and C-H···N hydrogen bonds exists. The oxygen atoms of the formyl and sulfonyl groups, as well as the nitrogen atom of the nitrile group, could act as hydrogen bond acceptors. A definitive description of any hydrogen bonding networks awaits experimental crystallographic analysis.
Polymorphism and Solid-State Characteristics
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon that has been observed in some benzonitrile derivatives. However, no studies on the potential polymorphic forms of this compound have been reported to date. Investigations into its solid-state characteristics, such as melting point, solubility, and stability, would be greatly informed by a comprehensive understanding of its crystal structure and any potential polymorphic behavior.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties, offering a foundational understanding of the molecule's behavior. nih.gov For a multi-functionalized compound like 4-Formyl-3-(methylsulfonyl)benzonitrile, DFT is instrumental in dissecting the electronic interplay between the electron-withdrawing nitrile, formyl, and methylsulfonyl groups.
The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process computationally explores the molecule's potential energy surface to find the lowest energy conformation. For this compound, this involves determining the preferred orientations of the formyl and methylsulfonyl groups relative to the benzene (B151609) ring. Conformational analysis would reveal the rotational barriers and identify the most stable conformers, which is essential for understanding how the molecule will exist and interact in a given environment. Studies on similar sulfonamides and benzonitrile (B105546) derivatives have successfully used DFT methods to determine their optimized geometries. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following values are hypothetical examples for illustrative purposes.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -8.50 |
| ELUMO | -2.10 |
| HOMO-LUMO Gap (ΔE) | 6.40 |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing molecular orbitals into bonds, lone pairs, and anti-bonding orbitals. nih.gov This method is particularly useful for analyzing intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. nih.govresearchgate.net
In this compound, NBO analysis would quantify the delocalization of electron density from the phenyl ring (donor) to the antibonding orbitals of the electron-withdrawing substituents (acceptors). The stabilization energy, E(2), calculated through second-order perturbation theory, measures the strength of these interactions. Significant E(2) values indicate strong electronic delocalization, which enhances the molecule's stability. Key interactions would likely involve π → π* and n → π* transitions.
Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions (Note: The following values are hypothetical examples for illustrative purposes.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(C-C)ring | π(C=O)formyl | 5.2 |
| π(C-C)ring | π(C≡N)nitrile | 4.8 |
| n(O)sulfonyl | σ*(C-S)sulfonyl | 2.5 |
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. rsc.org The map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.net
For this compound, the MEP map would show negative potential (red) around the electronegative oxygen atoms of the formyl and sulfonyl groups, as well as the nitrogen atom of the nitrile group. These areas represent likely sites for nucleophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atom of the formyl group and the aromatic protons, indicating sites for electrophilic attack.
Molecular Dynamics Simulations for Conformational Sampling and Interactions
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvents. rsc.org
For this compound, MD simulations could be used to explore its conformational landscape more broadly than static DFT calculations. This is especially important for understanding how the molecule behaves in solution, how it might approach a biological target, and the stability of its various conformations at different temperatures. rsc.org
Quantum Chemical Descriptors and Global Reactivity Parameters
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule is less reactive.
Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ² / 2η).
These descriptors, derived from fundamental electronic properties, are crucial for comparing the reactivity of different molecules and for developing quantitative structure-activity relationships (QSAR). nih.govscirp.org
Table 3: Illustrative Global Reactivity Descriptors (Note: The following values are hypothetical examples for illustrative purposes, calculated from the FMO energies in Table 1.)
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 8.50 |
| Electron Affinity (A) | 2.10 |
| Electronegativity (χ) | 5.30 |
| Chemical Hardness (η) | 3.20 |
| Electrophilicity Index (ω) | 4.39 |
Hardness, Softness, and Electrophilicity Indices
No studies were found that calculated the chemical hardness, softness, or electrophilicity indices for this compound. These quantum chemical descriptors, which are instrumental in predicting the reactivity and stability of a molecule, have not been reported for this specific compound in the searched literature.
Mulliken Population Analysis for Atomic Charge Distribution
There is no available research that has performed a Mulliken population analysis on this compound. This type of analysis is used to determine the partial atomic charges within a molecule, offering insights into its electronic structure and bonding characteristics. Without such a study, the atomic charge distribution for this compound remains uncharacterized in the public domain.
Prediction of Spectroscopic Properties (e.g., IR, Raman, NMR Chemical Shifts)
No theoretical predictions for the spectroscopic properties of this compound, such as its Infrared (IR), Raman, or Nuclear Magnetic Resonance (NMR) spectra, were found. Computational methods are frequently used to predict these spectra, aiding in the identification and structural elucidation of compounds. The absence of such predictive studies indicates a gap in the theoretical characterization of this molecule.
Derivatization and Application As a Synthetic Intermediate
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The presence of the aldehyde, nitrile, and sulfonyl groups on a single benzene (B151609) ring provides multiple reaction sites. Each group can be targeted with specific reagents, allowing for sequential and controlled modifications. This versatility is crucial for constructing intricate molecular architectures. A structurally similar compound, 4-formyl-3-methoxybenzonitrile (B1591161), is noted for its role as an intermediate in synthesizing analogues for drug design, highlighting the utility of this class of compounds. tantuchemicals.com
The formyl group (an aldehyde) is readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For instance, 4-cyanobenzaldehyde (B52832) can be oxidized to 4-cyanobenzoic acid using various oxidizing agents, such as potassium permanganate (B83412) or selenium dioxide with hydrogen peroxide. guidechem.comgoogle.comgoogleapis.com This conversion changes the electronic and steric properties of the molecule, providing a pathway to derivatives like esters and amides, which are common motifs in pharmaceuticals and other functional materials. The analogous compound 4-formyl-3-methoxybenzonitrile is explicitly used as a precursor for compounds containing carboxyl groups. tantuchemicals.com
Aromatic aldehydes are pivotal starting materials for the synthesis of nitrogen-containing heterocycles, which form the core of many biologically active compounds. mdpi.commdpi.com The formyl group of 4-Formyl-3-(methylsulfonyl)benzonitrile can react with various nitrogen-based nucleophiles to construct a diverse array of ring systems.
Key reactions include:
Condensation with hydrazines to form hydrazones, which can then cyclize to produce pyrazole (B372694) derivatives. rsc.orgnih.gov
Reaction with amidines in the presence of a suitable catalyst to yield imidazole (B134444) rings. rsc.orgnih.gov
Multi-component reactions , where the aldehyde reacts with an amine and another component to build more complex heterocyclic scaffolds like fused triazines. mdpi.com
These synthetic routes are essential for creating libraries of compounds for drug discovery and other applications.
Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies
In medicinal chemistry, the systematic modification of a lead compound to understand how its structure relates to its biological activity (Structure-Activity Relationship, or SAR) is a critical process. The distinct functional groups of this compound offer clear handles for derivatization, allowing chemists to probe the effects of modifying each part of the molecule. The use of similar benzonitrile (B105546) structures for creating diverse analogues for SAR studies is a well-established practice. tantuchemicals.com
The aldehyde functionality is one of the most versatile groups for chemical modification.
Oxidation: As mentioned, it can be oxidized to a carboxylic acid.
Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. google.comgoogle.com
Reductive Amination: This powerful reaction converts the aldehyde into an amine. It involves the initial formation of an imine by reaction with a primary or secondary amine, followed by reduction. Sodium triacetoxyborohydride (B8407120) is a particularly mild and effective reagent for this one-pot transformation. organic-chemistry.orgmdpi.com
Olefination: The Wittig reaction allows for the conversion of the carbonyl (C=O) group into an alkene (C=C) by reacting the aldehyde with a phosphorus ylide. wikipedia.orglibretexts.org This is a reliable method for forming carbon-carbon double bonds.
| Reaction Type | Typical Reagent(s) | Resulting Functional Group |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂/SeO₂ | Carboxylic Acid (-COOH) |
| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Primary Alcohol (-CH₂OH) |
| Reductive Amination | R₂NH, NaBH(OAc)₃ | Amine (-CH₂NR₂) |
| Wittig Olefination | Ph₃P=CHR (Wittig Reagent) | Alkene (-CH=CHR) |
The nitrile group is another key site for derivatization, offering pathways to several important functional groups.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, often proceeding through a primary amide intermediate. askfilo.combrainly.ininfinitylearn.com This provides an alternative route to the carboxylic acid derivative.
Reduction: Catalytic hydrogenation (e.g., using H₂ with a Palladium or Nickel catalyst) or chemical reduction with agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile group into a primary amine (a benzylamine (B48309) derivative). brainly.inrsc.orgcardiff.ac.ukresearchgate.net
Conversion to Tetrazole: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids.
| Reaction Type | Typical Reagent(s) | Resulting Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Reduction | H₂/Pd, LiAlH₄ | Primary Amine (-CH₂NH₂) |
| Tetrazole Formation | NaN₃, NH₄Cl | Tetrazole Ring |
The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group and a hydrogen bond acceptor. It significantly influences the electronic properties of the aromatic ring.
Chemical Stability: The sulfone functional group is generally very stable and chemically robust, making it resistant to many common reaction conditions used to modify the formyl or nitrile groups.
Role in SAR: While direct chemical modification of the methylsulfonyl group itself is uncommon in SAR studies, its presence is crucial. Analogues are typically prepared by starting with different sulfonyl chlorides (e.g., ethanesulfonyl chloride) in the initial synthetic steps to probe the effects of steric bulk (methyl vs. ethyl vs. propyl) or electronic properties.
Blocking Group Potential: In broader synthetic strategies, sulfonyl groups (-SO₃H) can be used as reversible blocking groups to direct other substituents to specific positions on an aromatic ring. masterorganicchemistry.com While the methylsulfonyl group is not typically used this way due to its stability, this highlights the general utility of sulfonyl groups in aromatic chemistry.
Applications in Advanced Materials Science (e.g., Fluorine Sensors)
There is currently no specific information available in scientific literature detailing the application of this compound in the development of fluorine sensors or other advanced materials. The design of fluorine sensors often involves molecules with specific functionalities that can interact with fluoride (B91410) ions, leading to a detectable signal change, such as in fluorescence. While the electron-withdrawing nature of the nitrile and methylsulfonyl groups, combined with the reactive aldehyde, could theoretically be functionalized to create such sensors, no published research has demonstrated this application for this particular compound.
Role in Agricultural Chemical Development
Similarly, the role of this compound in agricultural chemical development is not documented in available research. The development of new agrochemicals involves the synthesis and screening of vast libraries of compounds for desired biological activity, such as herbicidal, insecticidal, or fungicidal properties. The specific combination of functional groups in this compound does not correspond to any widely known class of existing agricultural chemicals, and no studies have been identified that investigate its potential in this area.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Transformations
The multifunctional nature of 4-Formyl-3-(methylsulfonyl)benzonitrile makes it an ideal substrate for the development of new catalytic transformations. The nitrile and formyl groups can be selectively targeted or transformed in tandem to create complex molecular architectures.
Future research could focus on the following areas:
Asymmetric Catalysis: The development of catalytic systems for the enantioselective transformation of the formyl group is a promising avenue. This could involve asymmetric hydrogenation, aldol (B89426) reactions, or other C-C bond-forming reactions to introduce chirality. wikipedia.org
Tandem Catalysis: Designing catalytic processes where both the formyl and nitrile groups react in a sequential, one-pot manner would be highly efficient. For instance, a catalyst could first mediate a reaction at the aldehyde, followed by a cyclization involving the nitrile group.
Cross-Coupling Reactions: The aromatic ring of this compound could be a platform for various cross-coupling reactions, enabling the introduction of new substituents and the synthesis of a diverse library of derivatives.
| Catalytic Approach | Potential Transformation of this compound | Potential Products |
| Asymmetric Hydrogenation | Enantioselective reduction of the formyl group | Chiral benzylic alcohols |
| Metal Pincer Complex Catalysis | Selective hydrogenation of the nitrile group | Primary amines |
| Tandem Aldol-Cyclization | Reaction of the formyl group followed by intramolecular cyclization with the nitrile | Fused heterocyclic compounds |
| Palladium-Catalyzed Cross-Coupling | Functionalization of the aromatic ring | Biaryl derivatives, substituted benzonitriles |
Investigation of Photochemical and Radiochemical Properties
The photochemistry of aromatic sulfones has been a subject of interest, and the presence of this moiety in this compound suggests that its photochemical properties are worth investigating. nih.govacs.org
Key areas for future research include:
Photochemical Reactions: Exploring the reactivity of the compound under various light conditions could lead to novel photochemical transformations. rsc.org For instance, visible-light-mediated reactions, which are considered a green chemistry approach, could be explored. rsc.org The sulfone group might influence the excited state chemistry of the molecule, potentially leading to unique reaction pathways.
Photoacid Generation: Arylazo sulfones are known to act as visible-light photoacid generators. nih.gov Investigating whether this compound or its derivatives can exhibit similar properties could open up applications in photolithography and other light-sensitive materials.
Radiolabeling and Imaging: The introduction of a radionuclide into the structure of this compound could yield novel radiotracers for imaging techniques like Positron Emission Tomography (PET). The specific functional groups could allow for targeted binding to biological molecules.
Green Synthesis Scale-Up for Industrial Applications
The industrial production of specialty chemicals like this compound necessitates the development of sustainable and scalable synthetic routes.
Future research should be directed towards:
Ionic Liquid-Based Synthesis: The use of ionic liquids as recyclable catalysts and solvents has shown promise for the green synthesis of benzonitriles. researchgate.netrsc.orgrsc.orgnih.govrsc.org Developing a process that utilizes an ionic liquid for the synthesis of this compound could significantly reduce waste and improve the environmental footprint of its production. researchgate.netrsc.orgrsc.orgnih.govrsc.org
Continuous Flow Synthesis: Transitioning from batch to continuous flow processing can offer numerous advantages, including better process control, enhanced safety, and easier scalability. nih.gov A continuous flow method for the synthesis of this compound would be a significant step towards its industrial viability.
Ammoxidation Technology: The industrial synthesis of benzonitriles often relies on the ammoxidation of toluene (B28343). medcraveonline.com Investigating the feasibility of a selective ammoxidation process starting from a suitably substituted toluene derivative could provide a direct and cost-effective route to this compound on a large scale. medcraveonline.com
| Green Synthesis Approach | Key Advantages | Relevance to this compound |
| Ionic Liquid Catalysis | Recyclability, reduced use of volatile organic compounds, potential for improved yields. rsc.orgrsc.org | Development of a clean and efficient synthesis route. |
| Continuous Flow Processing | Improved safety, better heat and mass transfer, easier scale-up. nih.gov | Enabling large-scale, on-demand production. |
| Catalytic Ammoxidation | Use of readily available starting materials, direct conversion to the nitrile. medcraveonline.com | A potential pathway for cost-effective industrial synthesis. |
Advanced Theoretical Modeling of Reaction Pathways
Computational chemistry can provide invaluable insights into the reactivity and properties of this compound, guiding experimental work and accelerating the discovery of new reactions and applications.
Future theoretical studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to model the mechanisms of potential reactions, such as cycloaddition reactions involving the nitrile group. dntb.gov.uaresearchgate.net This can help in understanding the regioselectivity and stereoselectivity of these transformations.
Molecular Docking and Supramolecular Chemistry: Computational modeling can be used to predict how this compound might interact with biological macromolecules or supramolecular hosts. nih.gov This could guide the design of new derivatives with specific binding properties.
Predicting Spectroscopic and Photochemical Properties: Theoretical calculations can be employed to predict the spectroscopic signatures (e.g., NMR, IR, UV-Vis) and to understand the electronic transitions relevant to the photochemical behavior of the molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Formyl-3-(methylsulfonyl)benzonitrile in laboratory settings?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and formylation. Key steps include:
- Controlled temperature conditions (e.g., 0–5°C for sulfonylation to minimize side reactions).
- Use of polar aprotic solvents like dimethylformamide (DMF) or pyridine to stabilize intermediates .
- Final purification via recrystallization or column chromatography to achieve >95% purity .
Q. Which purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Suitable for large-scale isolation using ethanol/water mixtures.
- Column Chromatography : Ideal for removing trace impurities (e.g., unreacted aldehydes or sulfonyl byproducts) with silica gel and ethyl acetate/hexane gradients .
- Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (e.g., absence of aldehyde proton at ~10 ppm) .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Confirm the presence of the formyl proton (δ ~9.8–10.2 ppm), methylsulfonyl group (δ ~3.3 ppm for CH₃), and nitrile functionality (no direct proton signal).
- IR : Peaks at ~2230 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 224.04 (C₉H₇NO₃S) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Use PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Store at 2–8°C in airtight containers to prevent degradation .
- Work under a fume hood due to potential respiratory irritancy .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in different solvents?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-311G(d,p) basis set. Analyze electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Solvent Effects : Simulate solvation free energy in DMF or acetonitrile using COSMO-RS to assess stabilization of intermediates .
Q. How do variations in reaction parameters affect the yield and purity of this compound?
- Methodological Answer :
- Temperature : Higher temperatures (>50°C) may accelerate side reactions (e.g., aldol condensation of the formyl group).
- Solvent Choice : Pyridine enhances sulfonylation efficiency but may require post-reaction neutralization .
- Systematic DoE (Design of Experiments) recommended to optimize time, temperature, and stoichiometry .
Q. What strategies address discrepancies in reported synthetic yields or byproduct formation?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-sulfonylated derivatives or oxidation products).
- Literature Cross-Validation : Compare protocols from peer-reviewed sources to isolate critical variables (e.g., catalyst loading or solvent purity) .
Q. What are the implications of substituent effects on the compound’s stability under varying conditions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
